![molecular formula C16H17N3O2 B2367430 6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 478260-20-7](/img/structure/B2367430.png)
6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of ongoing research. There are numerous methods for the synthesis of pyrimidines described in the literature . For example, one common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which can then be converted into pyrazoles .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . The structure can also be confirmed by single crystal X-ray detection and density functional theory .Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The chemical reactions of pyrimidines are diverse and depend on the specific substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. These properties can be determined using various analytical techniques .Scientific Research Applications
Biological Activities
Pyrazolines and their derivatives, which include the given compound, have been studied for their biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxic Potentials
A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins . This suggests potential applications in neurobiology and toxicology.
Therapeutic Potential
Pyridopyrimidines, which are closely related to the given compound, have shown therapeutic interest and have been approved for use as therapeutics . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Antiviral and Antioxidant Agents
Pyrimidines derivatives have attracted chemists due to their vast biological antiviral characters as well as antioxidant agents .
Preservation of Mitochondrial Respirometric Function
A study found that the use of a new pyrimidine derivative contributed to the preservation of the mitochondrial respirometric function and cognitive functions in rats . This suggests potential applications in neurology and cognitive science.
Creation of New Dyes and Energy-Rich Substances
Compounds containing a pyrimidine moiety are promising objects for the creation of new dyes and energy-rich substances .
Materials for Solar Energy
Pyrimidine-based compounds have also been studied for their potential use in materials for solar energy .
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to interact with several therapeutic targets . For instance, some pyridopyrimidines have been studied for their potential activity against various targets such as tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others .
Mode of Action
It’s known that pyridopyrimidines generally interact with their targets by binding to the active sites, thereby modulating the activity of these targets . The specific interactions and resulting changes would depend on the particular target and the structural features of the compound.
Biochemical Pathways
Given the potential targets of pyridopyrimidines, it can be inferred that this compound may influence several biochemical pathways, including signal transduction pathways, cell proliferation pathways, and others .
Pharmacokinetics
It’s known that the lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, the degree of lipophilicity of this compound may impact its bioavailability.
Result of Action
Based on the potential targets of pyridopyrimidines, it can be inferred that this compound may have effects on cell proliferation, signal transduction, and other cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-16-17-9-13(11(2)19(16)18-10)12-5-6-14(20-3)15(8-12)21-4/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLPIMVOZZWAMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine |
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